molecular formula C10H12ClF3N2O2 B13035195 Ethyl 2-amino-2-(4-(trifluoromethyl)pyridin-2-YL)acetate hcl

Ethyl 2-amino-2-(4-(trifluoromethyl)pyridin-2-YL)acetate hcl

Cat. No.: B13035195
M. Wt: 284.66 g/mol
InChI Key: FDBUVFZUEXZSQT-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(4-(trifluoromethyl)pyridin-2-YL)acetate hydrochloride is a chemical compound that features a pyridine ring substituted with a trifluoromethyl group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-2-(4-(trifluoromethyl)pyridin-2-YL)acetate hydrochloride typically involves the reaction of 2-fluoro-4-(trifluoromethyl)pyridine with ethyl glycinate hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (around 130°C) for 24 hours .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(4-(trifluoromethyl)pyridin-2-YL)acetate hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, coupling reactions can produce various substituted aromatic compounds, while oxidation and reduction can lead to different functionalized derivatives.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2-(4-(trifluoromethyl)pyridin-2-YL)acetate hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in the context of cancer treatment, it may inhibit RAF kinases, which are involved in cell signaling pathways that regulate cell growth and survival . The compound’s trifluoromethyl group enhances its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-2-(4-(trifluoromethyl)pyridin-2-YL)acetate hydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the trifluoromethyl and amino groups enhances its potential as a versatile building block in synthetic chemistry and its efficacy in pharmaceutical applications.

Properties

Molecular Formula

C10H12ClF3N2O2

Molecular Weight

284.66 g/mol

IUPAC Name

ethyl 2-amino-2-[4-(trifluoromethyl)pyridin-2-yl]acetate;hydrochloride

InChI

InChI=1S/C10H11F3N2O2.ClH/c1-2-17-9(16)8(14)7-5-6(3-4-15-7)10(11,12)13;/h3-5,8H,2,14H2,1H3;1H

InChI Key

FDBUVFZUEXZSQT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=NC=CC(=C1)C(F)(F)F)N.Cl

Origin of Product

United States

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